molecular formula C7H4Cl2O5S B6597670 3-chloro-5-(chlorosulfonyl)-2-hydroxybenzoic acid CAS No. 2253630-05-4

3-chloro-5-(chlorosulfonyl)-2-hydroxybenzoic acid

Cat. No.: B6597670
CAS No.: 2253630-05-4
M. Wt: 271.07 g/mol
InChI Key: YATPLRXFGACPQP-UHFFFAOYSA-N
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Description

3-chloro-5-(chlorosulfonyl)-2-hydroxybenzoic acid is a chemical compound known for its unique structural properties and reactivity It is characterized by the presence of a chloro group, a chlorosulfonyl group, and a hydroxy group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-5-(chlorosulfonyl)-2-hydroxybenzoic acid typically involves the chlorination and sulfonation of 2-hydroxybenzoic acid. The process can be summarized as follows:

    Chlorination: 2-hydroxybenzoic acid is treated with chlorine gas in the presence of a catalyst such as iron(III) chloride to introduce the chloro group at the 3-position.

    Sulfonation: The chlorinated intermediate is then reacted with chlorosulfonic acid to introduce the chlorosulfonyl group at the 5-position.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-chloro-5-(chlorosulfonyl)-2-hydroxybenzoic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro and chlorosulfonyl groups can be substituted by nucleophiles such as amines or alcohols.

    Oxidation and Reduction: The hydroxy group can be oxidized to a carbonyl group, and the compound can undergo reduction reactions under specific conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used in substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while oxidation of the hydroxy group can produce a ketone or aldehyde.

Scientific Research Applications

3-chloro-5-(chlorosulfonyl)-2-hydroxybenzoic acid has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Material Science: The compound is used in the development of advanced materials with specific properties.

    Pharmaceuticals: It is investigated for its potential use in drug development due to its reactivity and functional groups.

    Biological Studies: The compound’s interactions with biological molecules are studied to understand its potential effects and applications in medicine.

Mechanism of Action

The mechanism by which 3-chloro-5-(chlorosulfonyl)-2-hydroxybenzoic acid exerts its effects involves its reactive functional groups. The chloro and chlorosulfonyl groups can participate in nucleophilic substitution reactions, while the hydroxy group can form hydrogen bonds and undergo oxidation. These interactions can affect molecular targets and pathways, making the compound useful in various chemical and biological applications.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-5-(chlorosulfonyl)-2-methylbenzoic acid
  • 3-chloro-5-(chlorosulfonyl)-2-fluorobenzoic acid
  • 3-chloro-5-(chlorosulfonyl)-2,4-difluorobenzoic acid

Uniqueness

3-chloro-5-(chlorosulfonyl)-2-hydroxybenzoic acid is unique due to the presence of the hydroxy group, which imparts additional reactivity and potential for hydrogen bonding. This distinguishes it from similar compounds that may lack the hydroxy group or have different substituents, affecting their chemical behavior and applications.

Properties

IUPAC Name

3-chloro-5-chlorosulfonyl-2-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2O5S/c8-5-2-3(15(9,13)14)1-4(6(5)10)7(11)12/h1-2,10H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YATPLRXFGACPQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)O)Cl)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2253630-05-4
Record name 3-chloro-5-(chlorosulfonyl)-2-hydroxybenzoic acid
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